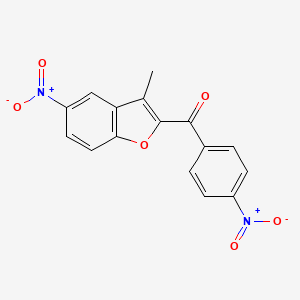

(3-甲基-5-硝基-1-苯并呋喃-2-基)(4-硝基苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

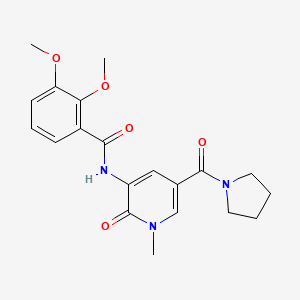

The compound "(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone" is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. Benzofuran derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antioxidant, and potential applications in the treatment of neurodegenerative diseases like Alzheimer's .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves condensation reactions, such as the Rap-Stoermer condensation, which has been utilized to produce various benzofuran-2-yl(phenyl)methanone derivatives . The synthesis of related compounds with antimicrobial properties has been achieved by condensation of benzimidazole with hydroxybenzyl benzofuran-2-yl)(phenyl)methanone analogs . Similarly, the synthesis of benzofuran-2-yl(carbazolyl)methanone derivatives has been reported using ultrasound-assisted Rap-Stoermer reactions . These methods highlight the versatility of synthetic approaches to access a wide range of benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran moiety and various substituents that influence their biological activity. The structure-activity relationship is often explored using molecular docking studies to understand the interaction between these compounds and biological targets . For instance, benzofuran-2-yl(phenyl)methanone derivatives with a N,N-dimethylamino group have shown high affinity for β-amyloid plaques, which are characteristic of Alzheimer's disease .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including reductions and photoinduced rearrangements. For example, the reduction of 5-halo-and 5-nitro-1-(benzofuran-3-yl)-2-phenylethanones has been achieved using lithium aluminum hydride and catalytic hydrogenation . Additionally, photoinduced rearrangement has been employed to synthesize benzoaryl-5-yl(2-hydroxyphenyl)methanones from (E)-3-arylvinyl-4H-chromen-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of nitro groups, for instance, can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets. The characterization of these compounds typically involves spectroscopic methods like IR, NMR, and mass spectrometry .

科学研究应用

合成和抗菌特性

- Rashmi 等人(2014 年)的一项研究涉及新型(3-烷氧基-5-硝基苯并呋喃-2-基)(苯基)甲苯酮衍生物的合成和表征,这些衍生物表现出显着的抗菌活性。然而,这些化合物没有表现出抗真菌特性。该研究还包括抗氧化剂研究和对接相互作用研究,为新型苯并呋喃衍生物的抗菌和抗氧化特性提供了证据 (Rashmi、Kumara、Sandeep、Nagendrappa、Sowmya 和 Ganapathy,2014 年).

化学合成和结构研究

- Kimbaris 和 Varvounis(2000 年)研究了 2-和 3-酰基吡咯的还原,促进了吡咯并[1,2-b]喹喔啉-10-酮环系(这是许多药物化合物的关键结构组分)的合成 (Kimbaris 和 Varvounis,2000 年).

合成、抗菌和抗病毒活性

- Sharma 等人(2009 年)合成了苯并咪唑衍生物,包括(4-硝基苯基)-[2-(取代苯基)-苯并咪唑-1-基]-甲苯酮。对这些化合物进行了抗菌和抗病毒潜力的评估,显示出对特定病毒的选择性活性 (Sharma、Narasimhan、Kumar、Judge、Narang、De Clercq 和 Balzarini,2009 年).

新型苯并呋喃衍生物及其活性

- Kenchappa 等人(2016 年)的研究重点是合成新的苯并呋喃衍生物并评估其抗菌活性。这些化合物通过各种光谱技术进行表征,并对其在对抗微生物感染中的潜力进行了测试 (Kenchappa、Bodke、Telkar、Sindhe 和 Giridhar,2016 年).

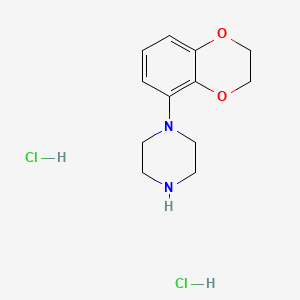

替代合成方法

- Raja Gopal 等人(2012 年)的一项研究描述了一种用于制备抗心律失常药物的关键中间体的替代合成方法。这项研究为合成复杂的药物化合物提供了更有效和更实用的方法 (RAJA GOPAL、Chandrashekar、Saravanan、Bhaskar 和 VEERA SOMAIAH,2012 年).

作用机制

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been found to interact with various targets, including tyrosine kinase family members .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets, leading to changes that result in their biological activities . For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .

属性

IUPAC Name |

(3-methyl-5-nitro-1-benzofuran-2-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c1-9-13-8-12(18(22)23)6-7-14(13)24-16(9)15(19)10-2-4-11(5-3-10)17(20)21/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFCXQJABWHOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)

![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)